molecular formula C9H7BrF2O2 B1395240 1-(4-Bromo-2-(difluoromethoxy)phenyl)ethanone CAS No. 1260815-88-0

1-(4-Bromo-2-(difluoromethoxy)phenyl)ethanone

Cat. No.: B1395240
CAS No.: 1260815-88-0
M. Wt: 265.05 g/mol
InChI Key: KSSBXCQMHICOQQ-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-(difluoromethoxy)phenyl)ethanone is an organic compound with the molecular formula C9H7BrF2O2. It is characterized by the presence of a bromine atom, two fluorine atoms, and a methoxy group attached to a phenyl ring, along with an ethanone group.

Preparation Methods

The synthesis of 1-(4-Bromo-2-(difluoromethoxy)phenyl)ethanone typically involves the bromination of 2-(difluoromethoxy)acetophenone. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination of the phenyl ring .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities. These methods often optimize reaction conditions to improve yield and purity while minimizing the use of hazardous reagents .

Chemical Reactions Analysis

1-(4-Bromo-2-(difluoromethoxy)phenyl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-(4-Bromo-2-(difluoromethoxy)phenyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-(difluoromethoxy)phenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoromethoxy groups can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Properties

IUPAC Name

1-[4-bromo-2-(difluoromethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O2/c1-5(13)7-3-2-6(10)4-8(7)14-9(11)12/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSSBXCQMHICOQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)Br)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801253315
Record name 1-[4-Bromo-2-(difluoromethoxy)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801253315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260815-88-0
Record name 1-[4-Bromo-2-(difluoromethoxy)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260815-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-Bromo-2-(difluoromethoxy)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801253315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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